Chemical properties of 4'-Isopropylbiphenyl-2-carboxylic acid
Chemical properties of 4'-Isopropylbiphenyl-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties and Applications of 4'-Isopropylbiphenyl-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of 4'-Isopropylbiphenyl-2-carboxylic acid, a bifunctional organic compound featuring a biphenyl backbone. This document details its fundamental physicochemical properties, spectroscopic signature, chemical reactivity, and plausible synthetic routes. With a focus on scientific integrity, this guide is intended for researchers, chemists, and drug development professionals. We will explore the compound's structural characteristics, such as its high lipophilicity and acidic nature, and discuss its potential as a molecular building block in medicinal chemistry and materials science. The narrative synthesizes theoretical knowledge with practical insights, grounding key claims in authoritative references.
Introduction and Nomenclature
4'-Isopropylbiphenyl-2-carboxylic acid belongs to the class of biphenyl carboxylic acids, which are compounds containing a biphenyl skeleton substituted with a carboxyl group. The biphenyl moiety provides a rigid, aromatic core that is a privileged scaffold in many areas of chemical science, including the development of pharmaceuticals and liquid crystals. The carboxylic acid group imparts acidic properties and serves as a versatile chemical handle for derivatization. The specific substitution pattern of this molecule—with an isopropyl group on one phenyl ring and a carboxylic acid on the other—creates an asymmetric structure with distinct chemical characteristics.
The formal identification of this compound is crucial for regulatory and research purposes.
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IUPAC Name: 4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid[1]
Caption: Chemical structure of 4'-Isopropylbiphenyl-2-carboxylic acid.
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in various systems, which is of paramount importance for drug development professionals considering factors like absorption, distribution, metabolism, and excretion (ADME).
| Property | Value / Description | Source |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |
| Molecular Weight | 240.30 g/mol | [1][2] |
| CAS Number | 84392-25-6 | [1][2] |
| Calculated LogP | 4.1752 | [2] |
| pKa (estimated) | ~4-5 | [4] |
| Appearance | Expected to be a crystalline solid at room temperature. | Inferred |
| Solubility | Predicted to have low solubility in water but good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Lipophilicity and Solubility
The calculated octanol-water partition coefficient (LogP) of 4.18 is a key indicator of the molecule's lipophilicity.[2] This high value is expected due to the large, nonpolar surface area of the biphenyl rings and the isopropyl group. For drug development, this suggests a high capacity to cross lipid-based biological membranes via passive diffusion. However, this high lipophilicity also implies very low aqueous solubility, which can be a significant hurdle for oral bioavailability and formulation.[5] Strategies such as formulating with solubility enhancers or developing prodrugs may be necessary to overcome this limitation.[6]
Acidity
As a carboxylic acid, this compound is acidic. While no experimental pKa value is readily available, it can be reasonably estimated to be in the range of 4-5, similar to benzoic acid (pKa ≈ 4.2) and other aromatic carboxylic acids.[4][7] This acidity means that at physiological pH (≈7.4), the molecule will exist almost entirely in its deprotonated, carboxylate anion form. This anionic charge significantly impacts its properties, increasing its water solubility compared to the neutral form but potentially hindering its ability to cross cell membranes.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a cornerstone of chemical research. Spectroscopic methods provide a detailed fingerprint of a molecule's structure. While specific experimental data for this compound is sparse in the public domain, its expected spectral characteristics can be accurately predicted based on its functional groups.
| Technique | Predicted Key Features |
| ¹H NMR | ~10-13 ppm: Broad singlet (1H, COOH). ~7.2-8.0 ppm: Complex multiplets (8H, aromatic). ~2.9-3.1 ppm: Septet (1H, Isopropyl CH). ~1.2-1.3 ppm: Doublet (6H, Isopropyl CH₃). |
| ¹³C NMR | ~170-180 ppm: Carboxyl carbon (C=O). ~125-150 ppm: Aromatic carbons (multiple signals). ~34 ppm: Isopropyl CH carbon. ~24 ppm: Isopropyl CH₃ carbons. |
| IR Spectroscopy | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~1700 cm⁻¹: Strong C=O stretch. ~2850-3000 cm⁻¹: C-H stretches (aliphatic). ~3000-3100 cm⁻¹: C-H stretches (aromatic). |
| Mass Spectrometry | m/z 240.30: Molecular ion [M]⁺. Key Fragments: [M-45]⁺ (loss of COOH), [M-43]⁺ (loss of isopropyl). |
Expert Interpretation:
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In ¹H NMR spectroscopy , the carboxylic acid proton signal is expected to be broad and far downfield. The eight aromatic protons will likely appear as a series of complex, overlapping multiplets, making precise assignment challenging without advanced 2D NMR techniques.[8]
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The ¹³C NMR spectrum provides a clear indication of the carbon environments. The carboxyl carbon signal is characteristically downfield, well-separated from the aromatic and aliphatic signals.[8]
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Infrared (IR) spectroscopy is particularly useful for identifying the carboxylic acid functional group, which presents a very broad O-H stretching band and a sharp, intense carbonyl (C=O) stretching band.[9]
Synthesis and Reactivity
Understanding how a molecule is synthesized and how it reacts is fundamental to its application. 4'-Isopropylbiphenyl-2-carboxylic acid is not a naturally occurring compound and must be prepared through synthetic organic chemistry.
Synthetic Pathways
The most logical and widely employed method for constructing the biphenyl core is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is an exceptionally robust and versatile choice for this purpose. A plausible route involves the coupling of an aryl halide with an arylboronic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.
Exemplary Experimental Protocol (Suzuki-Miyaura Coupling):
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromobenzoic acid (1.0 eq), 4-isopropylphenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (3.0 eq).
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Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
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Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 ratio).
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Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with HCl (e.g., 2M) to protonate the carboxylate, causing the product to precipitate or move into an organic layer during extraction.
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Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Chemical Reactivity
The reactivity is dominated by its two functional domains: the carboxylic acid and the biphenyl rings.
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Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions), amide formation (reaction with an amine, often using a coupling agent), reduction to a primary alcohol (using strong reducing agents like LiAlH₄), and salt formation (reaction with a base).[9]
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Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The position of substitution will be directed by the existing groups. The carboxylic acid is a deactivating, meta-directing group, while the isopropyl group is an activating, ortho/para-directing group.
Relevance in Drug Discovery and Development
While 4'-Isopropylbiphenyl-2-carboxylic acid is not a drug itself, its structural motifs are highly relevant to medicinal chemistry.
The Carboxylic Acid Challenge
The carboxylic acid group is a key component in the pharmacophore of over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and ionic interactions with biological targets.[5][10] However, its presence often introduces challenges:
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Poor Membrane Permeability: At physiological pH, the anionic carboxylate is poorly permeable across lipid membranes, limiting oral absorption and access to intracellular targets.
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Metabolic Liability: It can be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance from the body.
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Toxicity: In some cases, carboxylic acid-containing drugs have been withdrawn due to unforeseen toxicity.[5]
Bioisosteric Replacement Strategy
To mitigate these issues, medicinal chemists often employ a strategy of bioisosteric replacement , where the carboxylic acid is substituted with a different functional group that mimics its key interactions but possesses improved ADME properties.[10][11] 4'-Isopropylbiphenyl-2-carboxylic acid serves as an ideal starting point or building block for creating a library of compounds where the carboxyl group is replaced by various bioisosteres.
Caption: Concept of bioisosteric replacement for the carboxylic acid moiety.
By synthesizing derivatives from this parent acid, researchers can systematically investigate how changes in acidity, lipophilicity, and metabolic stability affect biological activity and pharmacokinetic profiles.
Safety, Handling, and Storage
Proper handling of any chemical is essential for laboratory safety. The following information is based on data for structurally related compounds and general laboratory practice.
| Hazard Class | GHS Hazard Statements |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
(Source:[2])
Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
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Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][13]
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][12]
Conclusion
4'-Isopropylbiphenyl-2-carboxylic acid is a well-defined organic molecule whose value lies not in its direct application, but in its potential as a versatile building block. Its key chemical properties—pronounced lipophilicity, predictable acidity, and well-characterized reactive handles—make it a subject of interest for both synthetic and medicinal chemists. A thorough understanding of its synthesis, reactivity, and physicochemical profile, as detailed in this guide, empowers researchers to leverage this compound effectively in the design of novel molecules for drug discovery and materials science applications.
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